molecular formula C10H8BrNO B6254063 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile CAS No. 78271-77-9

3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile

Cat. No.: B6254063
CAS No.: 78271-77-9
M. Wt: 238.1
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Description

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is an organic compound characterized by the presence of a bromophenyl group, a methyl group, and a nitrile group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids formed from the oxidation of the methyl group.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to its target, while the nitrile group can participate in hydrogen bonding or other interactions .

Properties

CAS No.

78271-77-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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